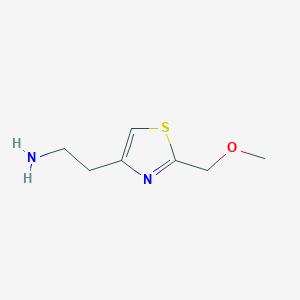
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one is a cyclic ketone with the molecular formula C9H13F3O. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a cyclohexanone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone derivatives. The synthetic route typically includes the following steps:
Oxidation of Cyclohexane or Alkylcyclohexane: This step involves the oxidation of cyclohexane or alkylcyclohexane to produce cyclohexanone derivatives.
Hydrogenation of Phenols: Another method involves the hydrogenation of phenols to obtain cyclohexanone derivatives.
Alkylation of Cyclohexanone: The final step involves the alkylation of cyclohexanone with a trifluoromethyl group to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. Large-scale production typically involves optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 4-Methyl-4-(trifluoromethyl)cyclohexanol.
Substitution: Substitution reactions can introduce different functional groups into the cyclohexanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-Methyl-4-(trifluoromethyl)cyclohexanol.
Substitution: Cyclohexanone derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-(trifluoromethyl)cyclohexan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)cyclohexan-1-one: Similar structure but lacks the methyl group.
4-(Trifluoromethyl)cyclohexanol: The ketone group is reduced to an alcohol.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: The ketone group is oxidized to a carboxylic acid.
Uniqueness
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one is unique due to the presence of both a methyl and a trifluoromethyl group on the cyclohexanone ring. This combination of functional groups imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11F3O |
|---|---|
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
4-methyl-4-(trifluoromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11F3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H2,1H3 |
Clave InChI |
MFYHUNKZUHPJNI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)CC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride,Mixtureofdiastereomers](/img/structure/B13634968.png)
![1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid](/img/structure/B13634969.png)

![1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13634992.png)


![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)
